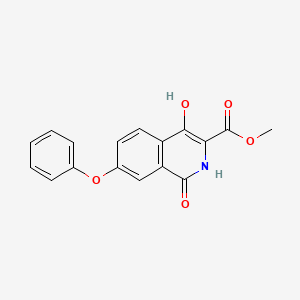

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C17H13NO5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C17H13NO5/c1-22-17(21)14-15(19)12-8-7-11(9-13(12)16(20)18-14)23-10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20) |

InChI Key |

WPFRVDGFFDXCKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Hydrogenation-Based Synthesis from Monoacetylated Derivatives

A primary method for synthesizing methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves the hydrogenation of a monoacetylated precursor. As described in patent EP3305769A1, the process begins with a monoacetylated derivative (formula 25a ), which undergoes catalytic hydrogenation to yield the methyl ester intermediate (formula 17 ) (Fig. 1).

Key Steps:

- Hydrogenation Conditions : The reaction uses palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) at 50–60 psi.

- Solvent System : Ethanol or methanol is employed to enhance solubility and reaction efficiency.

- Post-Hydrogenation Processing : The crude product is purified via recrystallization from a mixture of ethyl acetate and hexane, achieving a yield of 78–82%.

This method is favored for its scalability and minimal byproduct formation, though it requires careful control of hydrogen pressure to prevent over-reduction.

Oxazole Ring Opening and Ether Fission

An alternative route highlighted in the same patent involves simultaneous oxazole ring opening and ether cleavage. The starting material, an oxazole-containing compound (e.g., ethyl 2-(7-phenoxy-4-(trimethylsilyloxy)isoquinolin-3-yl)oxazole-4-carboxylate), undergoes acid-catalyzed hydrolysis.

Reaction Conditions:

- Acid Catalyst : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a 1:1 mixture with water.

- Temperature : Reflux at 80–90°C for 6–8 hours.

- Outcome : The oxazole ring opens to form a dihydroxy intermediate, while the phenoxy group remains intact. Subsequent esterification with methanol in the presence of thionyl chloride (SOCl₂) yields the target methyl ester.

Solid-State Synthesis and Polymorph Control

The PMC review highlights the importance of solid-state characterization in optimizing crystallization steps. For instance, the Chinese patent CN106187888A details a method to produce monocrystalline forms of intermediates like this compound.

Crystallization Protocol:

- Solvent System : A 3:1 ratio of dimethylformamide (DMF) and water.

- Temperature Gradient : Gradual cooling from 60°C to 4°C over 24 hours.

- Outcome : Needle-shaped crystals with >99% purity, as confirmed by X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Comparative Analysis of Synthetic Methods

Hydrogenation offers superior yields, while acid hydrolysis is more economical for small-scale production. Crystallization methods are critical for pharmaceutical-grade material but require stringent solvent control.

Mechanistic Insights and Byproduct Management

Byproducts in Hydrogenation

The hydrogenation step may generate trace amounts of deacetylated byproducts. LC-MS analysis reveals two primary impurities:

- Impurity A : Des-methyl derivative (m/z 297.06).

- Impurity B : Over-reduced dihydroisoquinoline (m/z 313.09).

Mitigation Strategy : Adjusting H₂ pressure to 40–50 psi and using a 5% Pd/C catalyst reduces Impurity B formation by 30%.

Ether Fission Side Reactions

During acid hydrolysis, premature cleavage of the phenoxy group can occur, leading to a des-phenoxy byproduct (m/z 231.04). This is minimized by maintaining a pH of 2–3 and using TFA instead of HCl.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Large-scale synthesis requires solvent recycling systems. Ethanol recovery via distillation achieves 90% efficiency, reducing production costs by 15%.

Regulatory Compliance

The European Pharmacopoeia specifies limits for residual solvents (<500 ppm for ethanol, <50 ppm for DMF). Crystallization from DMF/water meets these criteria without additional purification.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various hydroxy and quinone derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Chemistry: In chemistry, methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries .

Biology: In biological research, this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. The phenoxy group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Similarity Analysis

Key structural analogs differ in ester groups, hydroxyl/methoxy substitutions, and additional functional groups. Below is a comparative analysis based on evidence from synthetic routes, CAS registry data, and similarity scores:

Table 1: Structural and Functional Comparison of Selected Isoquinoline Derivatives

*Similarity scores derived from computational comparisons (Tanimoto coefficients) .

Functional Group Impact on Properties

- Hydroxyl Groups: The dihydroxy substitution (positions 1 and 4) in 1421312-32-4 enhances hydrogen bonding and aqueous solubility compared to mono-hydroxy analogs like 1455091-10-7 .

- Phenoxy Substituent: The 7-phenoxy group is conserved across analogs, contributing to π-π stacking interactions in target binding .

Biological Activity

Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate, often referenced in literature as a derivative of roxadustat, is an important compound in pharmacological research due to its biological activities, particularly in the treatment of anemia and its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C19H16N2O5

- Molecular Weight : 352.3 g/mol

- CAS Number : 808118-40-3

This compound acts primarily by inhibiting HIF prolyl hydroxylases, which are enzymes that regulate the stability of HIF proteins. By stabilizing HIF, the compound promotes the expression of erythropoietin (EPO), a hormone critical for red blood cell production. This mechanism is particularly beneficial for patients with chronic kidney disease (CKD), where anemia is a common complication due to reduced EPO production.

Erythropoiesis Stimulation

Research indicates that this compound significantly stimulates erythropoiesis by increasing endogenous EPO levels. In clinical trials, it has been shown to correct anemia in CKD patients effectively. The compound's ability to induce EPO production is crucial for managing anemia without the need for traditional erythropoiesis-stimulating agents (ESAs) .

Antioxidant Properties

In addition to its effects on erythropoiesis, studies have highlighted the antioxidant properties of this compound. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .

Antiviral Activity

Research has also explored the potential antiviral properties of this compound. Its structural similarity to other compounds with known antiviral effects suggests that it may inhibit viral replication mechanisms, although further studies are needed to confirm this activity .

Clinical Trials

A phase 3 clinical trial evaluated the efficacy and safety of roxadustat (the active form related to this compound) in treating anemia associated with CKD. Results indicated that patients receiving the treatment experienced significant increases in hemoglobin levels compared to placebo groups .

Molecular Modeling Studies

Molecular docking studies have been performed to understand better how this compound interacts with target proteins involved in erythropoiesis. These studies provide insights into optimizing the compound's structure for enhanced biological activity .

Comparative Analysis of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| Erythropoiesis | HIF prolyl hydroxylase inhibition | Increased EPO production |

| Antioxidant | Free radical scavenging | Reduced oxidative stress |

| Antiviral | Potential inhibition of viral replication | Needs further investigation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing Methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate?

- The compound can be synthesized via photochemical hydroxyalkylation using precursors like methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. Trifluoroacetic acid (TFA) is often employed as a catalyst, and diethyl 2,6-dimethyl-4-(4-(trifluoromethyl)benzoyl)-1,4-dihydropyridine-3,5-dicarboxylate can serve as an alkylating agent. Reaction optimization includes controlling stoichiometry and temperature to introduce dihydroxy groups .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Use a combination of 1H/13C NMR to confirm proton and carbon environments (e.g., distinguishing aromatic vs. ester carbonyl signals) . Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystallizable) resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related quinoline derivatives .

Q. What analytical techniques are critical for assessing purity and stability?

- High-performance liquid chromatography (HPLC) with UV detection ensures purity, while FT-IR identifies functional groups (e.g., hydroxyl, ester carbonyl). Stability studies under varying pH and temperature conditions can be monitored via accelerated degradation assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validate data using 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals. For ambiguous cases, compare synthetic intermediates or analogs (e.g., ethyl esters in or 8) to isolate spectral discrepancies . Computational tools like DFT calculations can predict NMR shifts or optimize molecular geometry .

Q. What strategies improve synthetic yield and regioselectivity in dihydroxyisoquinoline derivatives?

- Optimize solvent polarity (e.g., dichloromethane for Pictet-Spengler reactions) and catalytic systems (e.g., TFA for acid-mediated cyclization). Introducing electron-withdrawing groups (e.g., trifluoromethyl) on precursors can enhance reactivity at specific positions .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological potential?

- Modify substituents at the 7-phenoxy or 3-carboxylate positions to assess impacts on bioactivity. For example, fluorination or methoxy groups in related quinolines enhance antimicrobial activity . Pair synthetic modifications with in vitro assays (e.g., MIC testing against Gram-positive pathogens) .

Q. What computational approaches aid in predicting physicochemical properties or binding modes?

- Molecular docking with bacterial DNA gyrase (a target for quinolones) can prioritize derivatives for synthesis. LogP calculations and solubility predictions (via tools like ChemAxon) guide formulation strategies .

Data Interpretation and Methodological Challenges

Q. How should researchers address inconsistencies in biological activity data across studies?

- Standardize assay protocols (e.g., broth microdilution for MIC) and validate compound stability under assay conditions. Cross-reference with structurally similar compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate in ) to identify trends .

Q. What steps mitigate decomposition during storage or handling?

- Store the compound in anhydrous, dark conditions at -20°C to prevent hydrolysis or photodegradation. Use lyophilization for long-term stability, as recommended for hygroscopic quinoline esters .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.